
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane is an organosilicon compound with the molecular formula C15H19ClSi2. It is characterized by the presence of two silicon atoms bonded to phenyl groups and methyl groups, with one of the silicon atoms also bonded to a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane can be synthesized through the reaction of 1,2,2-trimethyl-1,2-diphenyldisilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction scheme is as follows: [ \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)_2} + \text{Cl_2} \rightarrow \text{(C_6H_5)_2Si(CH_3)_2Si(CH_3)Cl} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to maximize yield and purity. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: 1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as tetrahydrofuran or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of new organosilicon compounds with different functional groups.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of silanes with different substituents.
科学的研究の応用
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
1-Chloro-1,2,2-trimethyl-1,2-diphenyldisilane can be compared with other similar organosilicon compounds, such as:
1,1-Dimethyl-1,2,2-triphenyldisilane: This compound has a similar structure but with an additional phenyl group instead of a chlorine atom.
1,2,2-Trimethyl-1,2-diphenyldisilane: This compound lacks the chlorine atom and has only methyl and phenyl groups attached to the silicon atoms.
Uniqueness: The presence of the chlorine atom in this compound makes it unique compared to other similar compounds. This chlorine atom provides a site for further chemical modification, making the compound versatile for various synthetic applications.
類似化合物との比較
- 1,1-Dimethyl-1,2,2-triphenyldisilane
- 1,2,2-Trimethyl-1,2-diphenyldisilane
特性
CAS番号 |
118851-96-0 |
|---|---|
分子式 |
C15H19ClSi2 |
分子量 |
290.93 g/mol |
IUPAC名 |
chloro-[dimethyl(phenyl)silyl]-methyl-phenylsilane |
InChI |
InChI=1S/C15H19ClSi2/c1-17(2,14-10-6-4-7-11-14)18(3,16)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChIキー |
RAPWOOJFCRALDY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


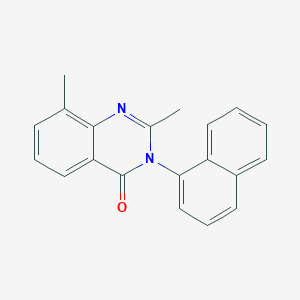
![2-[2-[2-(Benzyloxy)ethyl]-6-nitrophenyl]acetic acid](/img/structure/B11834518.png)
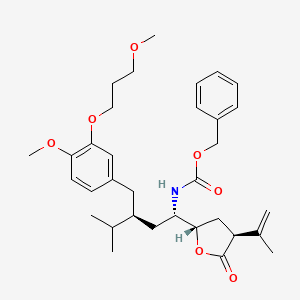


![Tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate](/img/structure/B11834546.png)
![2-{[(3-Oxonaphthalen-2(3H)-ylidene)methyl]amino}benzoic acid](/img/structure/B11834556.png)
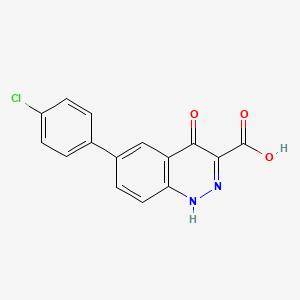
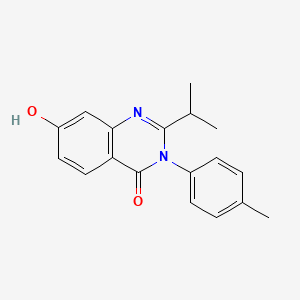
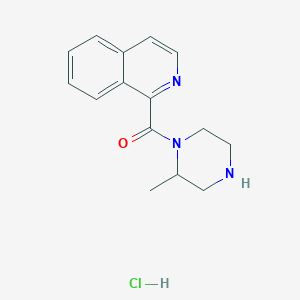
![tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11834592.png)
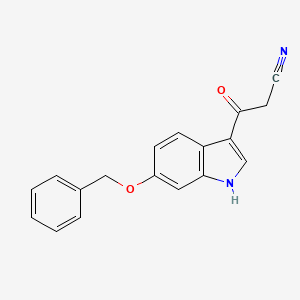

![Butanoic acid, 4-[[5-oxido-4-(phenylsulfonyl)-1,2,5-oxadiazol-3-yl]oxy]-](/img/structure/B11834606.png)
